molecular formula C22H20N2O3 B5205932 (1-benzofuran-2-ylmethyl){[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}amine

(1-benzofuran-2-ylmethyl){[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}amine

Cat. No. B5205932
M. Wt: 360.4 g/mol
InChI Key: LUJSKCCGHHOVJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-benzofuran-2-ylmethyl){[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}amine, also known as PFBM, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (1-benzofuran-2-ylmethyl){[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}amine is not fully understood, but studies have suggested that it acts by modulating various signaling pathways in cells. (1-benzofuran-2-ylmethyl){[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}amine has been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation, and activate the JNK pathway, which is involved in apoptosis. (1-benzofuran-2-ylmethyl){[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}amine has also been found to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
(1-benzofuran-2-ylmethyl){[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}amine has been shown to have several biochemical and physiological effects. In cancer cells, (1-benzofuran-2-ylmethyl){[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}amine induces apoptosis and inhibits cell proliferation by activating the JNK pathway and inhibiting the PI3K/Akt pathway. In the brain, (1-benzofuran-2-ylmethyl){[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}amine has been found to have neuroprotective effects and can reduce inflammation by inhibiting the NF-κB pathway. Moreover, (1-benzofuran-2-ylmethyl){[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}amine has been shown to have a vasodilatory effect, making it a potential treatment for hypertension and other cardiovascular diseases.

Advantages and Limitations for Lab Experiments

(1-benzofuran-2-ylmethyl){[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}amine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Moreover, it has been shown to have potent biological activity, making it a useful tool for investigating various biological processes. However, (1-benzofuran-2-ylmethyl){[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}amine also has some limitations. Its mechanism of action is not fully understood, and more research is needed to elucidate its precise molecular targets. In addition, (1-benzofuran-2-ylmethyl){[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}amine has not been extensively studied in vivo, and more research is needed to determine its pharmacokinetics and toxicity.

Future Directions

There are several future directions for research on (1-benzofuran-2-ylmethyl){[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}amine. One direction is to investigate its potential therapeutic applications in cancer, neurological disorders, and cardiovascular diseases. Another direction is to elucidate its precise molecular targets and mechanism of action. Moreover, more research is needed to determine its pharmacokinetics and toxicity in vivo. Finally, (1-benzofuran-2-ylmethyl){[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}amine can be modified to generate analogs with improved potency and selectivity, making it a potential lead compound for drug development.
Conclusion:
In conclusion, (1-benzofuran-2-ylmethyl){[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}amine is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method is relatively simple, and it has been shown to have potent biological activity. (1-benzofuran-2-ylmethyl){[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}amine exhibits anticancer activity, neuroprotective effects, and a vasodilatory effect, making it a potential treatment for various diseases. However, more research is needed to elucidate its precise molecular targets and mechanism of action, as well as its pharmacokinetics and toxicity in vivo.

Synthesis Methods

The synthesis of (1-benzofuran-2-ylmethyl){[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}amine involves several steps, including the reaction of 2-(2-methoxyphenoxy)-3-pyridinylmethyl chloride with benzofuran-2-carbaldehyde, followed by reduction and reductive amination. The final product is obtained after purification by column chromatography.

Scientific Research Applications

(1-benzofuran-2-ylmethyl){[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}amine has been investigated for its potential therapeutic applications in various fields, including cancer, neurological disorders, and cardiovascular diseases. Studies have shown that (1-benzofuran-2-ylmethyl){[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}amine exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. In addition, (1-benzofuran-2-ylmethyl){[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}amine has been found to have neuroprotective effects and can reduce inflammation in the brain. Moreover, (1-benzofuran-2-ylmethyl){[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}amine has been shown to have a vasodilatory effect, making it a potential treatment for hypertension and other cardiovascular diseases.

properties

IUPAC Name

N-(1-benzofuran-2-ylmethyl)-1-[2-(2-methoxyphenoxy)pyridin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-25-20-10-4-5-11-21(20)27-22-17(8-6-12-24-22)14-23-15-18-13-16-7-2-3-9-19(16)26-18/h2-13,23H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJSKCCGHHOVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=C(C=CC=N2)CNCC3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzofuran-2-ylmethyl){[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}amine

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